2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide
Description
This compound features a pyrimidinone core substituted with a benzenesulfonyl group at position 5 and a sulfanyl (-S-) linkage at position 2. The sulfanyl group connects to an acetamide moiety, which is further substituted with a 4-ethoxyphenyl group. Its crystallographic characterization could employ SHELX programs, widely used for small-molecule refinement .
Properties
CAS No. |
866810-54-0 |
|---|---|
Molecular Formula |
C20H19N3O5S2 |
Molecular Weight |
445.51 |
IUPAC Name |
2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C20H19N3O5S2/c1-2-28-15-10-8-14(9-11-15)22-18(24)13-29-20-21-12-17(19(25)23-20)30(26,27)16-6-4-3-5-7-16/h3-12H,2,13H2,1H3,(H,22,24)(H,21,23,25) |
InChI Key |
ACIMRXOPNMJHAE-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=C(C=C1)NC(=O)CSC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=CC=C3 |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
The compound 2-[[5-(benzenesulfonyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-ethoxyphenyl)acetamide is a synthetic organic molecule with potential biological activity due to its unique structural features. It contains a pyrimidine ring, a sulfonyl group, and an acetamide moiety, which are known to interact with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, synthesis, and potential therapeutic applications.
Structural Characteristics
The molecular formula of the compound is , with a molecular weight of approximately 429.51 g/mol. The structural components include:
- Pyrimidine Ring : Associated with various biological activities, especially in medicinal chemistry.
- Benzenesulfonyl Group : Known for its role in enhancing the solubility and bioactivity of compounds.
- Acetamide Moiety : Often contributes to the pharmacological properties of similar compounds.
Biological Activity Overview
The biological activity of this compound has been explored through various studies. The following sections summarize key findings related to its pharmacological effects.
Antimicrobial Activity
Research indicates that derivatives of benzenesulfonamide, similar to this compound, exhibit significant antimicrobial properties. In vitro studies have shown that certain related compounds possess minimum inhibitory concentrations (MIC) against various pathogens:
| Compound | MIC (mg/mL) | Target Pathogen |
|---|---|---|
| 4a | 6.67 | Pseudomonas aeruginosa |
| 4d | 6.72 | Escherichia coli |
| 4h | 6.63 | Staphylococcus aureus |
These results suggest that modifications in the sulfonamide structure can lead to enhanced antimicrobial efficacy .
Anti-inflammatory Activity
A study focused on N-(benzene sulfonyl) acetamide derivatives demonstrated their potential as multitarget inhibitors for inflammatory pathways. For instance, compounds derived from similar structures showed promising results in inhibiting cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are critical in inflammatory processes:
| Compound | COX Inhibition IC50 (µM) | 5-LOX Inhibition IC50 (µM) |
|---|---|---|
| 9a | 0.011 | 0.046 |
| 9b | 0.023 | 0.31 |
These findings highlight the potential of this class of compounds in developing anti-inflammatory therapies .
Analgesic Properties
In vivo studies have indicated that certain derivatives can significantly reduce pain responses in animal models. For example, compound 9a was shown to alleviate formalin-induced pain effectively, suggesting its utility as an analgesic agent .
The synthesis of this compound typically involves multi-step organic reactions that require careful optimization of reaction conditions to maximize yield and purity. The mechanism of action is believed to involve interaction with biological macromolecules such as proteins and nucleic acids, which warrants further exploration through techniques like molecular docking and binding assays.
Case Studies and Research Findings
Recent studies have focused on the synthesis and evaluation of related compounds for their biological activities:
- Synthesis of Novel Derivatives : A series of new N-(benzene sulfonyl) acetamide derivatives were synthesized and evaluated for their biological activities, showing promising results against inflammation and microbial infections .
- Comparative Studies : Compounds with similar structural features were compared to assess their biological activities, revealing that the unique combination of functional groups in this compound may confer distinct pharmacological properties compared to others .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight structural and functional differences between the target compound and its analogs:
Table 1: Structural and Functional Comparison
Key Observations
Core Structure Variations: The target compound’s pyrimidinone core differs from indazole (6b) and oxadiazole (8e, 8v) cores in electronic configuration and hydrogen-bonding capacity. Compounds with oxadiazole cores (8e, 8v) show broader enzyme inhibition (LOX, BChE), suggesting scaffold versatility .
Substituent Effects: Benzenesulfonyl vs. Cyano/Ethyl (): The target’s benzenesulfonyl group is bulkier and more electron-withdrawing than the cyano-ethyl substituents in , which may reduce metabolic degradation but increase steric hindrance . 4-Ethoxyphenyl vs. Fluorophenyl/Nitrophenyl: The ethoxy group in the target compound likely improves lipophilicity compared to polar nitro (8v) or electron-deficient fluoro (6b) groups, balancing solubility and permeability .
Biological Activity Trends: Anti-proliferative activity in 6b correlates with fluorophenylamino and ethoxyphenyl substituents, hinting that the target compound’s benzenesulfonyl group could similarly disrupt cell proliferation pathways . LOX and BChE inhibition in oxadiazole derivatives (8e, 8v) suggests that the target’s pyrimidinone-sulfanyl scaffold may also target redox or esterase enzymes .
Research Findings and Implications
- Synthetic Routes : The target compound could be synthesized via methods analogous to , using sulfonation and coupling reactions .
- Structural Optimization: Replacing the benzenesulfonyl group with smaller electron-withdrawing groups (e.g., cyano) may improve metabolic stability while retaining activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
